Kanosamine hydrochloride

Description

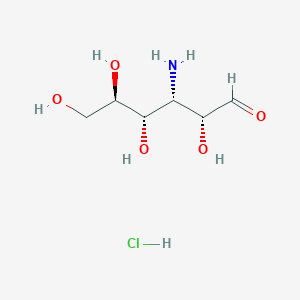

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOMBKCPIMCOO-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206351 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57649-10-2 | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanosamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-deoxy-D-glucose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANOSAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kanosamine Hydrochloride: A Technical Guide on its Antifungal Mechanism of Action on Fungal Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kanosamine, an aminodeoxy sugar antibiotic, demonstrates significant antifungal activity by targeting the integrity of the fungal cell wall. This technical guide delineates the molecular mechanism of action of kanosamine hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways. Kanosamine is actively transported into fungal cells and, following intracellular phosphorylation, competitively inhibits a critical enzyme in the hexosamine biosynthetic pathway. This inhibition disrupts the synthesis of essential cell wall components, leading to morphological abnormalities and fungal growth inhibition. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Core Mechanism of Action

Kanosamine's antifungal effect is initiated by its transport into the fungal cytoplasm via the glucose transport system[1][2][3]. Once inside the cell, it undergoes phosphorylation to form kanosamine-6-phosphate[1][2][3]. This phosphorylated derivative is the active form of the molecule.

Kanosamine-6-phosphate acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase)[1][2]. This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a crucial step in the hexosamine biosynthetic pathway. The inhibition is competitive with respect to D-fructose-6-phosphate and non-competitive with respect to L-glutamine[1][2].

The inhibition of GlcN-6-P synthase disrupts the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of major fungal cell wall components, including chitin (B13524) and mannoproteins[2][4]. The subsequent depletion of these essential polymers weakens the cell wall, leading to profound morphological changes, including the inhibition of septum formation and cell agglutination[1][2][3]. Notably, kanosamine-6-phosphate does not inhibit the subsequent enzyme in the pathway, glucosamine-6-phosphate N-acetylase[1][2].

Quantitative Data

The antifungal activity of kanosamine and the inhibitory action of its phosphorylated form have been quantified in various studies. The following tables summarize the key data.

Table 1: Inhibitory Constants of Kanosamine-6-Phosphate against Glucosamine-6-Phosphate Synthase.

| Parameter | Substrate | Value | Fungal Species |

|---|---|---|---|

| Ki | D-fructose-6-phosphate | 5.9 mM | Candida albicans |

| Inhibition Type | D-fructose-6-phosphate | Competitive | Candida albicans |

| Ki | L-glutamine | 21 mM | Candida albicans |

| Inhibition Type | L-glutamine | Non-competitive | Candida albicans |

| IC50 | - | 9.8 mM | Candida albicans |

Data sourced from Janiak & Milewski (2001)[2].

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal and Oomycete Species.

| Organism | MIC (µg/mL) |

|---|---|

| Phytophthora medicaginis M2913 | 25 |

| Aphanomyces euteiches WI-98 | 60 |

Data sourced from TargetMol[5].

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the microplate broth dilution method as described by the National Committee for Clinical Laboratory Standards (NCCLS)[2].

Protocol:

-

Media Preparation: Prepare RPMI 1640 medium buffered with 3-[N-morpholino]propanesulphonic acid (MOPS) to pH 7.0[2].

-

Inoculum Preparation: Grow the fungal strain in a suitable broth medium to the mid-logarithmic phase. Adjust the cell density to the desired concentration (e.g., 0.5 x 103 to 2.5 x 103 cells/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in the buffered RPMI 1640 medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that prevents visible growth[2].

Enzymatic Phosphorylation of Kanosamine

To study the inhibitory effects of the active metabolite, kanosamine must first be phosphorylated.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.0), 60 mM MgCl2, 0.3 mM EDTA, adenosine (B11128) 5'-triphosphate (ATP), and kanosamine[2].

-

Enzyme Addition: Add yeast hexokinase to the reaction mixture[2].

-

Incubation: Incubate the mixture at a suitable temperature (e.g., 30°C) for a sufficient duration to allow for near-quantitative conversion to kanosamine-6-phosphate.

-

Purification: The resulting kanosamine-6-phosphate can be purified using appropriate chromatographic techniques.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This assay is used to determine the inhibitory effect of kanosamine-6-phosphate on the target enzyme.

Protocol:

-

Enzyme Preparation: Prepare a crude extract or purified GlcN-6-P synthase from the fungal species of interest.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, substrates (D-fructose-6-phosphate and L-glutamine), and the enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of kanosamine-6-phosphate to the reaction mixtures.

-

Incubation: Incubate the reactions at an optimal temperature for a defined period.

-

Quantification of Product: Measure the amount of glucosamine-6-phosphate formed. This can be done using various methods, such as a colorimetric assay.

-

Data Analysis: Determine the percentage of enzyme inhibition at each concentration of kanosamine-6-phosphate and calculate the IC50 and Ki values.

Conclusion

This compound exhibits a targeted and effective mechanism of action against fungal pathogens by disrupting the biosynthesis of essential cell wall components. Its uptake through the glucose transport system and subsequent intracellular activation to an inhibitor of glucosamine-6-phosphate synthase highlight a promising strategy for antifungal drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of kanosamine and its derivatives as potential therapeutic agents. The specificity of its target within the fungal cell wall biosynthetic pathway underscores its potential for selective toxicity, a desirable characteristic for any antimicrobial agent.

References

The Origin of Kanosamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine, a naturally occurring aminosugar, has garnered significant interest for its antibiotic and antifungal properties. This technical guide provides an in-depth exploration of the origin of its stable hydrochloride salt, from its initial discovery to its biosynthesis and isolation. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for the scientific community.

Introduction

Kanosamine, systematically known as 3-amino-3-deoxy-D-glucose, was first identified as a hydrolysis product of the aminoglycoside antibiotic kanamycin.[1] It was later isolated from the culture broths of various bacteria, most notably Bacillus pumilus (formerly Bacillus aminoglycosidus) and Bacillus cereus.[1] As a free base, Kanosamine can be unstable for long-term storage and use in pharmaceutical formulations. The hydrochloride salt offers enhanced stability and solubility, making it the preferred form for research and development. This document outlines the biosynthetic origins of Kanosamine and the subsequent procedures for its isolation and conversion to Kanosamine hydrochloride.

Biosynthesis of Kanosamine

Kanosamine is synthesized in microorganisms through two primary, distinct pathways, depending on the organism.

UDP-Glucose Pathway in Amycolatopsis mediterranei

In the rifamycin-producing bacterium Amycolatopsis mediterranei, the biosynthesis of Kanosamine initiates from UDP-glucose. This pathway is an integral part of the larger aminoshikimate pathway.

Caption: Biosynthesis of Kanosamine from UDP-Glucose in A. mediterranei.

Glucose-6-Phosphate Pathway in Bacillus Species

Several Bacillus species, including B. subtilis and B. cereus, utilize a more direct, three-step enzymatic pathway starting from the central metabolite glucose-6-phosphate.[2] This pathway is encoded by the kab operon in B. cereus and the homologous ntd operon in B. subtilis.

Caption: Biosynthesis of Kanosamine from Glucose-6-Phosphate in Bacillus species.

Physicochemical Properties of this compound

The hydrochloride salt of Kanosamine is typically a white to off-white crystalline solid. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₅ · HCl | [3][4] |

| Molecular Weight | 215.63 g/mol | [4][5] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥96% | [5] |

| Solubility in DMSO | ~25 mg/mL | [4] |

| Solubility in Ethanol (B145695) | ~5 mg/mL | [4] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [3][4] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥4 years at -20°C | [3] |

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and conversion of Kanosamine to its hydrochloride salt, primarily based on the procedures described for Bacillus cereus UW85.[6][7]

Fermentation of Bacillus cereus for Kanosamine Production

-

Inoculum Preparation: A single colony of Bacillus cereus UW85 is used to inoculate 50 mL of Tryptic Soy Broth (TSB) in a 250 mL flask. The culture is incubated at 28°C with shaking at 200 rpm for 24 hours.

-

Production Culture: The seed culture is used to inoculate 1 L of TSB in a 2.8 L flask. The production culture is incubated at 28°C with shaking at 200 rpm for 48-72 hours. Kanosamine production is often maximal as the culture enters the stationary phase and sporulation begins.[6][7]

Isolation and Purification of Kanosamine

The following workflow outlines the purification of Kanosamine from the fermentation broth.

Caption: Workflow for the isolation and purification of Kanosamine.

Conversion of Kanosamine to this compound

-

Dissolution: The purified, lyophilized Kanosamine free base is dissolved in a minimal amount of anhydrous ethanol.

-

Acidification: The solution is cooled in an ice bath. A solution of hydrogen chloride in anhydrous ethanol (ethanolic HCl) is added dropwise with stirring until the pH of the solution is approximately 3-4.

-

Precipitation: The this compound will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent such as diethyl ether.

-

Isolation and Drying: The precipitate is collected by vacuum filtration, washed with cold anhydrous ethanol and then diethyl ether. The resulting white crystalline solid is dried under vacuum to yield pure this compound.

Characterization of Kanosamine

The structure of the isolated Kanosamine can be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]

-

Mass Spectrometry: The electrospray ionization mass spectrum of Kanosamine is expected to show a prominent peak at m/z 180.0, corresponding to the protonated molecule [M+H]⁺.[6]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum in D₂O will show characteristic signals for the sugar protons, typically in the range of 3.20 to 4.00 ppm. Anomeric protons will appear as doublets at approximately 5.28 ppm (α-anomer) and 4.73 ppm (β-anomer).[6]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in D₂O is expected to show 12 distinct signals for the two anomers, with key resonances for the carbon bearing the amino group appearing at approximately 57.7 and 60.5 ppm.[6]

Conclusion

This compound is a stable and soluble form of the bioactive aminosugar Kanosamine. Its origin lies in the microbial biosynthesis from common sugar precursors, followed by a multi-step purification and a final conversion to the hydrochloride salt. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further investigation and application of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 7. Production of kanosamine by Bacillus cereus UW85 - PubMed [pubmed.ncbi.nlm.nih.gov]

Kanosamine Hydrochloride: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine, a naturally occurring aminosugar, has garnered significant interest as an antibiotic with a unique mechanism of action. This technical guide provides an in-depth exploration of the discovery, history, and biochemical activity of its hydrochloride salt. It details the compound's origins, its inhibitory effects on microbial cell wall synthesis, and the specific enzymatic interactions that underpin its antimicrobial properties. This document consolidates key quantitative data, outlines experimental methodologies for its characterization, and presents visual representations of its biochemical pathways to serve as a comprehensive resource for the scientific community.

Introduction

Kanosamine, chemically known as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic.[1] Its hydrochloride salt is the common form used in research. The compound is a structural isomer of glucosamine (B1671600) and plays a crucial role as a building block in the biosynthesis of some aminoglycoside antibiotics, such as kanamycin.[2][3] Kanosamine exhibits inhibitory activity against a range of microorganisms, including plant-pathogenic oomycetes, certain fungi, and some bacterial species.[4][5] Its primary mechanism of action involves the disruption of cell wall biosynthesis, making it a subject of interest for the development of novel antimicrobial agents.[1]

Discovery and History

The discovery of kanosamine is multi-faceted, with its initial identification as a constituent of a larger antibiotic complex and subsequent recognition as a standalone natural product.

-

Initial Identification: Kanosamine was first isolated as a product of the acid hydrolysis of the antibiotic kanamycin.[6] Kanamycin itself was discovered in the 1950s from the bacterium Streptomyces kanamyceticus.

-

Natural Product Discovery: Subsequently, kanosamine was identified as a naturally occurring antibiotic produced by Bacillus aminoglucosidicus.[6] It has also been found to be produced by other bacteria, including Streptomyces lansus and Bacillus cereus UW85.[7][8] The production of kanosamine by B. cereus UW85 has been shown to be enhanced by the presence of ferric iron and suppressed by phosphate (B84403).[7][9]

Physicochemical Properties

Kanosamine hydrochloride is a white, hygroscopic powder.[10] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 57649-10-2 |

| Molecular Formula | C₆H₁₄ClNO₅ |

| Molecular Weight | 215.63 g/mol |

| Alternate Names | 3-Amino-3-deoxy-D-glucose hydrochloride, 3-Glucosamine hydrochloride |

| Purity | ≥96% |

Table 1: Physicochemical Properties of this compound. [1][11]

Mechanism of Antimicrobial Action

Kanosamine's antimicrobial activity stems from its ability to inhibit the biosynthesis of essential cell wall components in susceptible organisms. The key steps in its mechanism of action are detailed below and illustrated in the accompanying diagram.

-

Cellular Uptake: Kanosamine is transported into the microbial cell via the glucose transport system.[6]

-

Intracellular Phosphorylation: Once inside the cell, kanosamine is phosphorylated by hexokinase to form kanosamine-6-phosphate.[6]

-

Enzyme Inhibition: Kanosamine-6-phosphate acts as a competitive inhibitor of L-glutamine:D-fructose-6-phosphate amidotransferase (glucosamine-6-phosphate synthase or GlcN-6-P synthase).[1][6] This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a crucial precursor for the synthesis of UDP-N-acetylglucosamine, which is essential for the formation of chitin (B13524) and other cell wall polysaccharides.[6]

-

Inhibition Specificity: The inhibition is competitive with respect to D-fructose-6-phosphate and non-competitive with respect to L-glutamine.[6] Kanosamine-6-phosphate does not inhibit the subsequent enzyme in the pathway, glucosamine-6-phosphate N-acetylase.[6]

The inhibition of GlcN-6-P synthase leads to a depletion of the building blocks necessary for cell wall synthesis, resulting in profound morphological changes, inhibition of septum formation, and cell agglutination in fungi like Candida albicans.[6]

Biosynthesis

The biosynthesis of kanosamine varies among different bacterial species. Two primary pathways have been identified:

-

From UDP-glucose: In some bacteria, the pathway starts from UDP-glucose.

-

From Glucose-6-phosphate: In Bacillus subtilis and Bacillus cereus, a three-step pathway starting from glucose-6-phosphate is encoded by the ntdABC and kabABC gene clusters, respectively.[3][12]

The pathway in Bacillus species involves the following enzymatic steps:

-

KabC/NtdC: A dehydrogenase that oxidizes glucose-6-phosphate.[12]

-

KabA/NtdA: An aminotransferase that converts the intermediate to kanosamine-6-phosphate.[12]

-

KabB/NtdB: A phosphatase that removes the phosphate group to yield kanosamine.[12]

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound has been quantified against various microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and enzyme inhibition constants.

| Organism | MIC (µg/mL) |

| Phytophthora medicaginis M2913 | 25 |

| Aphanomyces euteiches WI-98 | 60 |

| Staphylococcus aureus | 400 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Kanosamine. [4][5]

| Enzyme | Substrate | Inhibition Type | Kᵢ (mM) |

| Glucosamine-6-Phosphate Synthase | D-fructose-6-phosphate | Competitive | 5.9 |

| Glucosamine-6-Phosphate Synthase | L-glutamine | Non-competitive | 21 |

Table 3: Inhibition Constants (Kᵢ) of Kanosamine-6-Phosphate. [6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on standard methodologies for determining the MIC of an antimicrobial agent.

-

Preparation of Kanosamine Stock Solution: Prepare a stock solution of this compound in sterile distilled water or an appropriate buffer.

-

Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted this compound. Include a positive control well (inoculum without antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of kanosamine-6-phosphate on GlcN-6-P synthase.

-

Enzyme Preparation: Purify GlcN-6-P synthase from a suitable source (e.g., Candida albicans).

-

Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), D-fructose-6-phosphate, L-glutamine, and the purified enzyme.

-

Inhibitor Addition: Add varying concentrations of kanosamine-6-phosphate to the reaction mixtures. Include a control reaction without the inhibitor.

-

Reaction Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., L-glutamine). Incubate the mixture at an optimal temperature for a defined period.

-

Reaction Termination and Detection: Stop the reaction (e.g., by boiling) and measure the amount of product formed (glucosamine-6-phosphate) using a suitable colorimetric or chromatographic method.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. To determine the inhibition type and Kᵢ value, perform kinetic analyses by varying the concentration of one substrate while keeping the other constant at different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or other suitable plots.

Conclusion

This compound is a well-characterized aminosugar antibiotic with a defined mechanism of action targeting a crucial enzyme in the microbial cell wall biosynthesis pathway. Its discovery and history highlight the importance of natural products in drug discovery. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for further research. This includes the exploration of its potential as a lead compound for the development of new antifungal and antibacterial agents, particularly in an era of growing antimicrobial resistance. The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ≥97.0% (TLC) | 57649-10-2 [sigmaaldrich.com]

- 3. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kanosamine | C6H13NO5 | CID 164683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

The Biosynthesis of Kanosamine in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine, a 3-amino-3-deoxy-D-glucose, is an aminosugar of significant interest due to its inherent antibiotic properties and its role as a precursor in the biosynthesis of several complex secondary metabolites, including the kanamycin (B1662678) family of antibiotics. This technical guide provides an in-depth exploration of the biosynthesis of kanosamine in the genus Streptomyces, a group of bacteria renowned for their prolific production of bioactive compounds. This document outlines the primary biosynthetic route to kanosamine in Streptomyces, which proceeds via a UDP-glucose intermediate. While a second pathway originating from glucose-6-phosphate has been well-characterized in Bacillus species, the UDP-glucose pathway is the recognized route in Streptomyces and related actinomycetes like Amycolatopsis mediterranei. This guide details the enzymatic steps, presents available quantitative data, describes relevant experimental protocols, and provides visualizations of the pathway and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction: Two Paths to a Bioactive Aminosugar

The biosynthesis of kanosamine in bacteria is primarily understood to occur via two distinct metabolic pathways, differing in their initial precursor molecules.

-

The Glucose-6-Phosphate Pathway: This pathway has been extensively studied and characterized in Bacillus subtilis and Bacillus cereus.[1][2][3] It involves a three-step enzymatic conversion of glucose-6-phosphate to kanosamine.[1][2][3]

-

The UDP-Glucose Pathway: This is the best-described pathway for kanosamine production in actinomycetes, including Streptomyces kanamyceticus and Amycolatopsis mediterranei.[1][4] This pathway commences with the activation of glucose to UDP-glucose.

This guide will focus on the UDP-glucose pathway , as it is the relevant route for kanosamine biosynthesis in Streptomyces. Due to the limited detailed research on this pathway specifically within Streptomyces, this guide will draw upon the well-characterized homologous pathway from Amycolatopsis mediterranei as a model system.

The Core Biosynthetic Pathway from UDP-Glucose

The biosynthesis of kanosamine from UDP-glucose in actinomycetes is a multi-step enzymatic process. The key enzymes are often found encoded within the gene clusters responsible for the production of larger antibiotics that incorporate kanosamine. For instance, in Amycolatopsis mediterranei, the enzymes are part of the rifamycin (B1679328) biosynthetic cluster.[5] A similar pathway is proposed for Streptomyces kanamyceticus.[1]

The core pathway involves the following transformations:

-

Oxidation: The pathway is initiated by the NAD+-dependent oxidation of UDP-glucose at the C-3' position to yield UDP-3-keto-glucose. This reaction is catalyzed by a UDP-glucose dehydrogenase.

-

Transamination: Subsequently, an aminotransferase facilitates the transfer of an amino group from a donor, typically L-glutamate, to the C-3' position of UDP-3-keto-glucose, forming UDP-3-amino-3-deoxy-D-glucose (UDP-kanosamine).

-

Hydrolysis/Phosphatase Activity: The final step to liberate free kanosamine involves the removal of the UDP moiety. This can be achieved through the action of a phosphatase that hydrolyzes the phosphodiester bond.

In some contexts, the pathway may proceed with a kinase acting on kanosamine to form kanosamine-6-phosphate, which can then be utilized in other metabolic routes.[5]

Enzymes of the UDP-Glucose Pathway

The following table summarizes the key enzymes involved in the UDP-glucose dependent kanosamine biosynthesis, primarily based on the nomenclature from the rifamycin biosynthetic cluster in Amycolatopsis mediterranei.

| Enzyme | Gene (example) | Function |

| UDP-glucose Dehydrogenase | rifL | Catalyzes the oxidation of UDP-glucose to UDP-3-keto-D-glucose.[5] |

| UDP-3-keto-D-glucose Transaminase | rifK | Catalyzes the transamination of UDP-3-keto-D-glucose to form UDP-kanosamine.[5] |

| UDP-kanosamine Phosphatase | rifM | Catalyzes the hydrolysis of UDP-kanosamine to produce kanosamine.[5] |

| Kanosamine Kinase | rifN | Catalyzes the phosphorylation of kanosamine to kanosamine-6-phosphate.[5] |

Quantitative Data

Detailed kinetic data for the enzymes of the UDP-glucose pathway for kanosamine biosynthesis in Streptomyces is not extensively available in the current literature. The following table presents the available kinetic parameters for the homologous enzymes from related pathways and organisms to provide a comparative context.

Table 1: Enzyme Kinetic Data

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| RifN (Kanosamine Kinase) | Amycolatopsis mediterranei | Kanosamine | 230 | 0.05 | SABIO-RK ID: 60783 |

| RifN (Kanosamine Kinase) | Amycolatopsis mediterranei | ATP | 200 | 0.05 | SABIO-RK ID: 60783 |

| KabA (Aminotransferase) | Bacillus cereus | 3-oxo-glucose-6-phosphate | 1.4 | 1.6 | [2] |

| KabB (Phosphatase) | Bacillus cereus | Kanosamine-6-phosphate | 130 | 0.23 | [2] |

| KabC (Dehydrogenase) | Bacillus cereus | Glucose-6-phosphate | 1100 | 0.0003 | [2] |

Note: The kinetic data for KabA, KabB, and KabC are from the glucose-6-phosphate pathway in Bacillus cereus and are provided for illustrative purposes to indicate the types of quantitative data required for a full pathway characterization.

Table 2: Kanosamine Production Titers

| Organism | Pathway | Titer (g/L) | Molar Yield (mol/mol) | Reference |

| Bacillus pumilus ATCC 21143 | Glucose-6-Phosphate | up to 20 | 28% from glucose | [1] |

| Bacillus cereus UW85 | Glucose-6-Phosphate | 2.2 | Not reported | [6] |

Mandatory Visualizations

Biosynthesis Pathway Diagram

Caption: The UDP-glucose dependent biosynthesis pathway of Kanosamine.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the elucidation of a biosynthetic pathway.

Experimental Protocols

Heterologous Expression of the Kanosamine Biosynthetic Gene Cluster

This protocol describes the general steps for expressing a putative kanosamine biosynthetic gene cluster from a Streptomyces species in a heterologous host.

-

Vector Construction:

-

The identified biosynthetic gene cluster is amplified from the genomic DNA of the producer Streptomyces strain using high-fidelity PCR.

-

The amplified gene cluster is cloned into a suitable expression vector, such as an integrating plasmid (e.g., pSET152-based) or a high-copy number plasmid (e.g., pIJ10257-based) for Streptomyces hosts, or a standard expression vector for E. coli. The choice of vector and promoter is critical for achieving good expression levels.

-

-

Host Transformation:

-

The constructed plasmid is introduced into a suitable heterologous host. For Streptomyces, protoplast transformation or intergeneric conjugation from E. coli are common methods. Streptomyces coelicolor M1152 or other engineered "clean" strains are often used as hosts.

-

For E. coli, standard chemical transformation or electroporation is used.

-

-

Cultivation and Induction:

-

The recombinant host strain is cultivated in an appropriate production medium.

-

If an inducible promoter is used, gene expression is induced at a suitable cell density by the addition of the appropriate inducer (e.g., thiostrepton (B1681307) for the tipA promoter in Streptomyces).

-

-

Metabolite Extraction and Analysis:

-

After a suitable incubation period, the culture broth and mycelium are harvested.

-

Metabolites are extracted using an appropriate solvent (e.g., ethyl acetate, butanol).

-

The extracts are analyzed for the presence of kanosamine using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

In Vitro Enzyme Assays

This protocol outlines a general procedure for assaying the activity of the enzymes involved in the UDP-glucose pathway.

-

Enzyme Purification:

-

The gene encoding the enzyme of interest (e.g., rifL, rifK, rifM) is cloned into an expression vector with a purification tag (e.g., His-tag).

-

The protein is overexpressed in a suitable host (typically E. coli) and purified to homogeneity using affinity chromatography followed by size-exclusion chromatography.

-

-

Enzyme Activity Assay (Example: UDP-glucose Dehydrogenase - RifL):

-

The assay mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate UDP-glucose, and the cofactor NAD+.

-

The reaction is initiated by the addition of the purified RifL enzyme.

-

The progress of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

-

Enzyme Activity Assay (Example: Aminotransferase - RifK):

-

The activity of the aminotransferase can be monitored by coupling the reaction to a dehydrogenase that uses the product 2-oxoglutarate. The consumption of NADH in the coupled reaction is monitored at 340 nm.

-

Alternatively, the formation of the product UDP-kanosamine can be monitored directly by HPLC-MS.

-

Gene Knockout and Complementation

This protocol describes the generation of a gene knockout mutant to confirm the role of a specific gene in kanosamine biosynthesis.

-

Construction of the Knockout Cassette:

-

A disruption cassette is constructed containing a resistance gene (e.g., apramycin (B1230331) resistance) flanked by homologous regions upstream and downstream of the target gene.

-

-

Transformation and Selection:

-

The knockout cassette is introduced into the wild-type Streptomyces strain via protoplast transformation or conjugation.

-

Homologous recombination leads to the replacement of the target gene with the resistance cassette.

-

Mutants are selected based on the acquired resistance and confirmed by PCR and Southern blot analysis.

-

-

Phenotypic Analysis:

-

The knockout mutant is cultivated under production conditions, and the culture extracts are analyzed for the absence of kanosamine production.

-

-

Complementation:

-

To confirm that the observed phenotype is due to the gene knockout, a copy of the wild-type gene is reintroduced into the mutant on an integrative plasmid.

-

Restoration of kanosamine production in the complemented strain confirms the function of the gene.

-

Regulation of Kanosamine Biosynthesis in Streptomyces

The regulation of secondary metabolite biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory proteins. While specific regulatory mechanisms for kanosamine biosynthesis in Streptomyces are not well-documented, general principles of antibiotic regulation in this genus likely apply.

-

Cluster-Situated Regulators (CSRs): Biosynthetic gene clusters for antibiotics in Streptomyces often contain one or more regulatory genes within the cluster. These CSRs can act as activators or repressors of the biosynthetic genes in response to various signals.

-

Pleiotropic Regulators: Global regulatory proteins that respond to nutritional and physiological signals (e.g., nutrient limitation, quorum sensing) also play a crucial role in controlling the onset of secondary metabolism.

-

Feedback Regulation: The final product or an intermediate of the biosynthetic pathway can sometimes act as a signaling molecule to regulate its own biosynthesis, either through feedback inhibition of an enzyme or by modulating the activity of a regulatory protein.

Further research is required to elucidate the specific regulatory networks governing kanosamine biosynthesis in Streptomyces.

Conclusion and Future Perspectives

The biosynthesis of kanosamine in Streptomyces proceeds via a UDP-glucose dependent pathway, which, while identified, remains less characterized than the alternative glucose-6-phosphate pathway in Bacillus. This guide has synthesized the current understanding of this pathway, drawing on data from the homologous system in Amycolatopsis mediterranei. There is a clear need for further research to fully elucidate the enzymatic mechanisms, kinetics, and regulation of kanosamine biosynthesis specifically in Streptomyces. Such knowledge will be invaluable for the rational engineering of Streptomyces strains for improved production of kanosamine and its downstream antibiotic derivatives, ultimately benefiting the fields of drug discovery and development. The application of modern synthetic biology and metabolic engineering tools, guided by the experimental approaches outlined in this guide, will undoubtedly accelerate progress in this important area of natural product biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Germ AI | Amycolatopsis mediterranei [germai.app]

- 4. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Genome-minimized Streptomyces host for the heterologous expression of secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Kanosamine Hydrochloride (CAS: 57649-10-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an aminoglycoside antibiotic naturally produced by various microorganisms, including species of Streptomyces and Bacillus.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and mechanism of action of its hydrochloride salt, Kanosamine hydrochloride (CAS: 57649-10-2). Detailed experimental protocols for its biological evaluation and a summary of its production are also presented to support its application in research and drug development.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[3] It is known to be hygroscopic and should be stored under appropriate conditions to maintain its stability.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57649-10-2 | [1][5] |

| Molecular Formula | C₆H₁₃NO₅ • HCl | [1][5] |

| Molecular Weight | 215.6 g/mol | [1][5][6] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 86-93°C, 140-143°C | [3] |

| Solubility | DMSO: ~25 mg/mLDMF: ~25 mg/mLEthanol: ~5 mg/mLPBS (pH 7.2): ~10 mg/mLMethanol: Slightly solubleWater: Slightly soluble | [1][5][6][7] |

| Storage | -20°C | [5][8] |

| Stability | ≥ 4 years at -20°C | [1][5] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily as an antibiotic and antifungal agent.[8] It is particularly effective against plant-pathogenic oomycetes and certain fungi and has also shown inhibitory activity against some bacterial species.[1]

The primary mechanism of action of kanosamine involves the inhibition of cell wall biosynthesis.[9][10] Upon transport into the cell, which is facilitated by the glucose transport system, kanosamine is phosphorylated to kanosamine-6-phosphate.[9][11] This phosphorylated form acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway.[9][11] This pathway is responsible for the production of UDP-N-acetylglucosamine, an essential precursor for the synthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.[11] By inhibiting this enzyme, kanosamine effectively disrupts the formation of the cell wall, leading to morphological changes, inhibition of septum formation, and cell agglutination in susceptible organisms.[9][11]

dot

Caption: Intracellular activation and inhibitory pathway of Kanosamine.

Experimental Protocols

Production and Purification of Kanosamine

Kanosamine can be produced through fermentation by Bacillus cereus UW85.[10][12][13] The following is a general outline of the production and purification process based on published literature.

Experimental Workflow: Kanosamine Production and Purification dot

Caption: General workflow for Kanosamine production and purification.

Methodology:

-

Fermentation: Bacillus cereus UW85 is cultured in a suitable medium, such as half-strength Trypticase Soy Broth (TSB). Kanosamine accumulation in the culture supernatant is typically maximal at the point of sporulation.[10]

-

Harvesting: The culture is centrifuged to pellet the bacterial cells, and the supernatant containing kanosamine is collected.

-

Purification: The supernatant is subjected to cation exchange chromatography. For instance, Amberlite IRC50 resin can be used to bind kanosamine.

-

Elution: The bound kanosamine is then eluted from the column using an acidic solution, such as 40 mM hydrochloric acid.[11]

-

Lyophilization: The eluate containing the purified this compound is lyophilized to obtain a solid powder.[11]

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against fungal isolates can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.

Methodology:

-

Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A cell suspension is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Kanosamine Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO) and serially diluted in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be assessed by determining the MIC using broth microdilution or agar diffusion methods.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Preparation of Kanosamine Dilutions: Serial dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration that prevents visible bacterial growth.

Glucosamine-6-Phosphate Synthase Inhibition Assay

The inhibitory activity of kanosamine-6-phosphate on GlcN-6-P synthase can be determined by measuring the enzyme's activity in the presence of the inhibitor.

Methodology:

-

Enzyme and Substrates: Purified GlcN-6-P synthase is used. The substrates are D-fructose-6-phosphate and L-glutamine.

-

Inhibitor: Kanosamine is first phosphorylated to kanosamine-6-phosphate for use in the assay, as kanosamine itself does not inhibit the enzyme.

-

Assay Procedure: The reaction mixture typically contains a buffer, the enzyme, substrates, and varying concentrations of kanosamine-6-phosphate. The reaction is initiated by the addition of one of the substrates.

-

Detection of Product: The formation of D-glucosamine-6-phosphate can be measured using various methods, including enzyme-coupled assays where the product is converted to a detectable molecule, or by direct quantification using techniques like MALDI-TOF mass spectrometry.[1][8]

-

Kinetic Analysis: To determine the inhibition constant (Ki), the initial reaction rates are measured at different substrate and inhibitor concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.[14] For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Logical Relationship for Ki Determination dot

Caption: Logical flow for determining the inhibition constant (Ki).

Conclusion

This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting a crucial pathway in the biosynthesis of bacterial and fungal cell walls. This technical guide provides a solid foundation of its properties and the methodologies required for its study. The detailed information on its physicochemical characteristics, biological activity, and experimental protocols is intended to facilitate further research and development of kanosamine and its derivatives as potential therapeutic agents.

References

- 1. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 7. cdn.graphpad.com [cdn.graphpad.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]

- 10. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Structural Elucidation of 3-amino-3-deoxy-D-glucose Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 3-amino-3-deoxy-D-glucose hydrochloride, also known as Kanosamine hydrochloride. This amino sugar is a crucial building block in the synthesis of various natural products and pharmaceutically active compounds. A thorough understanding of its structural characteristics is paramount for its application in research and drug development.

Physicochemical Properties

3-amino-3-deoxy-D-glucose hydrochloride is a synthetic compound that has garnered interest for its biological activities, including the inhibition of glucose efflux from cells.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57649-10-2 | [1][2] |

| Molecular Formula | C₆H₁₃NO₅·HCl | [1] |

| Molecular Weight | 215.63 g/mol | [1][2] |

| Synonyms | This compound, D-Kanosamine hydrochloride | [1][2] |

Crystallographic Analysis

As of the latest literature review, a definitive crystal structure for 3-amino-3-deoxy-D-glucose hydrochloride has not been publicly reported. However, crystallographic data for derivatives of 3-amino-3-deoxy-D-glucose provide valuable insights into the likely conformation and bonding of the core structure. For illustrative purposes, the crystallographic data for 3-Deoxy-3-(p-fluorine-phenylamino)-1,2-O-isopropylidene-α-D-ribofuranose, a related derivative, is presented below. It is crucial to note that these parameters do not represent 3-amino-3-deoxy-D-glucose hydrochloride itself.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.0403(14) |

| b (Å) | 6.7780(4) |

| c (Å) | 14.932(3) |

| β (°) ** | 94.74(3) |

| Volume (ų) | 710.1(2) |

| Z | 2 |

| Calculated Density (g/cm³) ** | 1.325 |

Data for 3-Deoxy-3-(p-fluorine-phenylamino)-1,2-O-isopropylidene-α-D-ribofuranose, a derivative of 3-amino-3-deoxy-D-glucose.

Experimental Protocol: X-ray Crystallography (General)

The determination of a crystal structure for a small molecule like 3-amino-3-deoxy-D-glucose hydrochloride would typically follow this protocol:

-

Crystallization: Single crystals of the compound are grown from a suitable solvent or solvent mixture (e.g., ethanol, methanol, water) using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using least-squares methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in D₂O)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.3-5.5 (α-anomer), ~4.7-4.9 (β-anomer) | d | ~3-4 (α), ~8-9 (β) |

| H-2 | ~3.3-3.6 | dd | |

| H-3 | ~3.1-3.4 | t | |

| H-4 | ~3.5-3.8 | t | |

| H-5 | ~3.9-4.2 | m | |

| H-6a | ~3.8-4.0 | dd | |

| H-6b | ~3.7-3.9 | dd |

Expected ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~92-94 (α-anomer), ~96-98 (β-anomer) |

| C-2 | ~55-58 |

| C-3 | ~52-55 |

| C-4 | ~68-71 |

| C-5 | ~72-75 |

| C-6 | ~60-63 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of 3-amino-3-deoxy-D-glucose hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

-

Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, baseline correction). The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assign the signals to the specific protons and carbons in the molecule.

Synthesis and Purification

A plausible synthetic route to 3-amino-3-deoxy-D-glucose hydrochloride can be adapted from established methods for the synthesis of amino sugars. A general workflow is outlined below.

Experimental Protocol: Synthesis and Purification (General)

-

Starting Material: A common starting material is a protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Oxidation: The hydroxyl group at the C-3 position is oxidized to a ketone.

-

Reductive Amination: The ketone is then subjected to reductive amination to introduce the amino group at the C-3 position.

-

Deprotection: The protecting groups are removed under acidic conditions.

-

Hydrochloride Salt Formation: The resulting free amine is treated with hydrochloric acid to form the hydrochloride salt.

-

Purification: The final product is purified by recrystallization or chromatography.

Visualizing the Structural Analysis Workflow

The following diagrams illustrate the logical flow of the structural analysis process and the interrelation of the different analytical techniques.

Caption: Experimental workflow for the synthesis and structural analysis.

Caption: Interrelation of analytical techniques for structural elucidation.

References

Kanosamine: A Core Constituent of Kanamycin Antibiotics - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanosamine, a 3-amino-3-deoxy-D-glucose, is a naturally occurring aminosugar that serves as a fundamental building block for the kanamycin (B1662678) class of aminoglycoside antibiotics.[1][2] First isolated from the acid hydrolysis of kanamycin, it is also produced as a standalone antibiotic by various bacteria, including Bacillus cereus.[3][4] This technical guide provides a comprehensive overview of kanosamine's role in the structure and function of kanamycin antibiotics, its biosynthesis, and its own antimicrobial properties. The guide is intended for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

Chemical Structure

Kanamycin A, the principal component of the kanamycin complex, is a pseudo-trisaccharide composed of three rings. The central 2-deoxystreptamine (B1221613) (2-DOS) ring is glycosidically linked to a 6-amino-6-deoxy-D-glucose (a derivative of kanosamine) at the C6 position and to kanosamine (3-amino-3-deoxy-D-glucose) at the C4 position.[5][6]

Biosynthesis of Kanosamine

The biosynthesis of kanosamine has been elucidated in several bacteria, with two primary pathways identified, originating from either glucose-6-phosphate or UDP-glucose.

Kanosamine Biosynthesis from Glucose-6-Phosphate in Bacillus cereus

In Bacillus cereus, the biosynthesis of kanosamine from glucose-6-phosphate is catalyzed by a trio of enzymes encoded by the kab gene cluster (kabA, kabB, and kabC).[1][7]

The pathway proceeds as follows:

-

Oxidation: KabC, a NADP+-dependent dehydrogenase, catalyzes the oxidation of glucose-6-phosphate to 3-keto-glucose-6-phosphate.[7]

-

Amination: KabA, a highly efficient PLP-dependent aminotransferase, transfers an amino group from L-glutamate to 3-keto-glucose-6-phosphate, forming kanosamine-6-phosphate.[7][8]

-

Dephosphorylation: KabB, a phosphatase, removes the phosphate (B84403) group from kanosamine-6-phosphate to yield the final product, kanosamine.[7]

Kanosamine Biosynthesis from UDP-Glucose

In other bacteria, such as Amycolatopsis mediterranei, kanosamine is synthesized from UDP-glucose.[2][8] This pathway involves a series of enzymatic reactions including oxidation, transamination, and hydrolysis of the UDP-sugar intermediate.

Role of Kanosamine in Kanamycin's Mechanism of Action

Kanamycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[9][10] The kanosamine moiety plays a crucial role in the binding of the antibiotic to the bacterial ribosome.

Kanamycin binds to the 30S ribosomal subunit, specifically to the A-site on the 16S rRNA.[10][11] This binding interferes with the translational process in several ways:

-

Inhibition of Initiation Complex Formation: Kanamycin can block the formation of the initiation complex, preventing the start of protein synthesis.

-

mRNA Misreading: The binding of kanamycin induces a conformational change in the A-site, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[10][12]

-

Inhibition of Translocation: Kanamycin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, stalling protein synthesis.

The accumulation of non-functional or truncated proteins ultimately leads to bacterial cell death.

Quantitative Data

Enzyme Kinetics of Kanosamine Biosynthesis Enzymes

The kinetic parameters of the enzymes involved in the kanosamine biosynthesis pathway in Bacillus cereus have been characterized.[7]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| KabC | Glucose-6-Phosphate | 130 ± 20 | 0.0021 ± 0.0001 | 16 |

| KabA | 3-Keto-Glucose-6-Phosphate | - | - | >105 |

| L-Glutamate | 230 ± 30 | 1.1 ± 0.1 | 4.8 x 103 | |

| KabB | Kanosamine-6-Phosphate | 140 ± 20 | 0.45 ± 0.02 | 3.2 x 103 |

Note: The reaction catalyzed by KabA with 3-keto-glucose-6-phosphate is very fast, preventing the determination of individual Km and kcat values.

Antimicrobial Activity of Kanosamine and Kanamycin

The following tables summarize the Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50) for kanosamine and kanamycin against a selection of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Kanosamine

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Phytophthora medicaginis | M2913 | 25 | [13] |

| Cytophaga johnsonae | - | 300 | [14] |

| Escherichia coli | K37 | 300 (at pH 8.0) | [14] |

| Candida albicans | - | >5000 | [15] |

| Saccharomyces cerevisiae | - | >5000 | [15] |

Table 2: Minimum Inhibitory Concentration (MIC) of Kanamycin

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 4 | [16] |

| Staphylococcus aureus | ATCC 29213 | 1-4 | [17] |

| Pseudomonas aeruginosa | PA01 | 512 | [17] |

| Streptococcus bovis | ATCC 33317 | 50 | [17] |

| Enterobacter aerogenes | ATCC 13048 | 512 | [17] |

Table 3: 50% Inhibitory Concentration (IC50) of Kanamycin

| System | Target | IC50 (µM) | Reference |

| In vitro translation (E. coli) | Protein synthesis | 0.2 - 0.5 | [2] |

| Rabbit reticulocyte lysate | Protein synthesis | >100 | [2] |

Experimental Protocols

Isolation and Purification of Kanosamine from Bacillus cereus Culture

This protocol is adapted from the methods described for the isolation of antibiotics from bacterial cultures.

-

Culture Growth: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a fresh culture of Bacillus cereus. Incubate with shaking at the optimal temperature (e.g., 30°C) for a period sufficient for antibiotic production (e.g., 48-72 hours).

-

Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted kanosamine.

-

Cation Exchange Chromatography:

-

Equilibrate a cation exchange column (e.g., Dowex 50W-X8) with a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

-

Load the supernatant onto the column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound kanosamine using a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or a change in pH (e.g., using a basic buffer like 0.1 M ammonium (B1175870) hydroxide).

-

-

Fraction Analysis: Collect fractions and analyze for the presence of kanosamine using a suitable method, such as thin-layer chromatography (TLC) or a bioassay against a susceptible organism.

-

Desalting and Lyophilization: Pool the fractions containing pure kanosamine, desalt if necessary using a size-exclusion column, and lyophilize to obtain the purified compound as a powder.

Enzymatic Assay for KabA (Aminotransferase) Activity

This protocol is based on a coupled spectrophotometric assay.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer, pH 7.5

-

10 mM 3-keto-glucose-6-phosphate (substrate)

-

10 mM L-glutamate (amino donor)

-

0.2 mM NADH

-

10 units/mL glutamate (B1630785) dehydrogenase (coupling enzyme)

-

50 µM PLP (cofactor)

-

-

Enzyme Addition: Initiate the reaction by adding a small amount of purified KabA enzyme to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of α-ketoglutarate, a product of the KabA reaction.

-

Activity Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines for antimicrobial susceptibility testing.

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the antibiotic (kanosamine or kanamycin) in a suitable solvent (e.g., sterile water).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Conclusion

Kanosamine is a vital component of the kanamycin antibiotics, contributing significantly to their antibacterial activity through its role in ribosome binding. The elucidation of its biosynthetic pathways opens avenues for the bioengineering of novel aminoglycoside antibiotics. Furthermore, the intrinsic antimicrobial properties of kanosamine itself warrant further investigation for potential therapeutic applications. This guide provides a foundational understanding of kanosamine for researchers and professionals aiming to advance the development of new and effective antimicrobial agents.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. goldbio.com [goldbio.com]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Kanosamine Hydrochloride: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of kanosamine hydrochloride in various common laboratory solvents. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring the use of this compound.

Introduction to this compound

Kanosamine is an aminoglucoside antibiotic.[1] Its hydrochloride salt is the form commonly used in research. Kanosamine demonstrates inhibitory effects on the growth of certain plant-pathogenic oomycetes, some fungi, and a limited number of bacterial species.[2][3] The mechanism of action involves the inhibition of cell wall biosynthesis.[4][5] Understanding the solubility of this compound is critical for the preparation of stock solutions, in vitro and in vivo experimental design, and formulation development.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic and aqueous solvents. The data is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound. The presented values are based on available data from chemical suppliers and research articles.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM)¹ |

| Dimethyl Sulfoxide (DMSO) | ~25[6][7][8] | ~115.9 |

| Dimethylformamide (DMF) | ~25[6][7][8] | ~115.9 |

| Ethanol | ~5[6][7][8] | ~23.2 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10[6][7] | ~46.4 |

| Methanol | Soluble[9] | - |

| Water | Soluble[9] | - |

¹ Molar concentration calculated based on a molecular weight of 215.63 g/mol for this compound.[10]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization. The most common and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[11] This method can be adapted to determine both kinetic and thermodynamic solubility.

Understanding Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility for accurate interpretation of experimental results.

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[12] This measurement often requires longer incubation times to ensure equilibrium is reached and typically refers to the solubility of the most stable crystalline form.[13]

-

Kinetic solubility is determined by dissolving the compound in a solvent (often DMSO) and then adding this stock solution to an aqueous buffer.[14] The concentration at which precipitation occurs is the kinetic solubility. This method is faster and amenable to high-throughput screening but may yield higher solubility values than the thermodynamic method, as it can reflect the solubility of an amorphous or metastable state.[13][15]

General Shake-Flask Protocol for Thermodynamic Solubility

This protocol outlines the general steps for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment. The agitation should be sufficient to keep the solid suspended. The equilibration time can vary depending on the compound and solvent, but 24 to 72 hours is common to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm). This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

-

Quantification: Dilute the clear, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Kanosamine exerts its antifungal effect by inhibiting the synthesis of essential cell wall components. The following diagram illustrates the proposed mechanism of action in fungi like Candida albicans.[4][16]

Caption: Proposed mechanism of kanosamine's antifungal activity.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Akt | TargetMol [targetmol.com]

- 3. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. scbt.com [scbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. labsolu.ca [labsolu.ca]

- 10. medkoo.com [medkoo.com]

- 11. enamine.net [enamine.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. ovid.com [ovid.com]

- 16. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Kanosamine Hydrochloride Against Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oomycetes, or water molds, represent a distinct class of eukaryotic microorganisms responsible for devastating diseases in both plants and animals, posing a significant threat to agriculture and aquaculture. The morphological similarity of oomycetes to fungi has often led to misclassification and the consequently ineffective application of conventional fungicides. This technical guide provides a comprehensive overview of the biological activity of Kanosamine hydrochloride, an aminoglycoside antibiotic, against pathogenic oomycetes. It details the mechanism of action, summarizes key quantitative data on its inhibitory effects, provides in-depth experimental protocols for its evaluation, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as a critical resource for researchers and professionals engaged in the development of novel anti-oomycete compounds.

Introduction